4-(p-Tolyl)morpholine
Description
Overview of Heterocyclic Compounds in Organic Synthesis Research
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. numberanalytics.comlongdom.orgopenaccessjournals.com These compounds are ubiquitous in nature and are fundamental to the processes of life. ijarsct.co.in Their diverse structures and the unique physicochemical properties imparted by the heteroatoms—most commonly nitrogen, oxygen, or sulfur—make them indispensable in various scientific fields. numberanalytics.comopenaccessjournals.com
In the realm of organic synthesis, heterocyclic compounds are of paramount importance due to their high reactivity and versatility as building blocks for more complex molecules. numberanalytics.comopenaccessjournals.com They serve as scaffolds in the creation of a vast array of functional organic materials, including pharmaceuticals, agrochemicals, and specialty chemicals. openaccessjournals.comijpsr.com Many natural products with significant biological activity, such as alkaloids like morphine and antibiotics like penicillin, feature heterocyclic rings in their structures. ijarsct.co.inijpsr.com The ability to manipulate the structure of heterocyclic compounds allows chemists to design and create new materials with specific, tailored properties. openaccessjournals.com
The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry and drug discovery. A large proportion of commercially successful drugs contain heterocyclic moieties, which are often essential for the drug's therapeutic effect. longdom.orgsci-hub.se These ring systems can influence a molecule's biological activity, selectivity, and pharmacokinetic properties. sci-hub.se Consequently, the synthesis and study of heterocyclic compounds remain a vibrant and rapidly advancing area of chemical research. ijarsct.co.in
Contextualization of Morpholine (B109124) Derivatives in Contemporary Chemical Science
Among the vast family of heterocyclic compounds, morpholine and its derivatives hold a prominent place in modern chemical science. Morpholine, a six-membered ring containing both a nitrogen and an oxygen atom, is a versatile and readily accessible synthetic building block. sci-hub.see3s-conferences.org Its unique structure, combining the functionalities of an amine and an ether, along with its favorable physicochemical properties like polarity and solubility, make it a valuable component in a wide range of applications. tsijournals.com
In industrial settings, morpholine is utilized as a solvent, corrosion inhibitor, and in the manufacturing of various products such as rubber additives and dyes. e3s-conferences.orgwikipedia.org However, its most significant impact is arguably in the field of medicinal chemistry. e3s-conferences.orgwisdomlib.org The morpholine ring is a common feature in numerous approved drugs and experimental therapeutic agents. sci-hub.se It is often incorporated into molecular designs to enhance biological activity, improve metabolic stability, and optimize pharmacokinetic profiles. sci-hub.senih.gov
The versatility of the morpholine scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied pharmacological activities. sci-hub.se These derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antidepressant, and analgesic agents. tsijournals.com The ability to easily introduce the morpholine moiety and the significant impact it can have on a molecule's properties have solidified its status as a "privileged structure" in drug design and development. sci-hub.se
Rationale for In-Depth Research on 4-(p-Tolyl)morpholine
Within the broad class of morpholine derivatives, this compound has emerged as a compound of specific research interest. This N-aryl morpholine, which features a p-tolyl group attached to the nitrogen atom of the morpholine ring, serves as a valuable intermediate and building block in organic synthesis. chemimpex.com Its structure allows for further chemical modifications on both the morpholine ring and the aromatic tolyl group, providing access to a diverse range of more complex molecules. smolecule.com
Furthermore, this compound and its derivatives are of interest in materials science and catalysis. The morpholine nitrogen can act as a ligand, forming complexes with transition metals that can be used as catalysts in various organic reactions. chemimpex.comsmolecule.com The stability of the compound and its compatibility with a range of functional groups make it an attractive component for creating novel materials with specific properties. chemimpex.com The synthesis and reactivity of N-aryl morpholines, including this compound, are also subjects of ongoing research to develop more efficient and selective chemical transformations. acs.orgresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFVASCPJETBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354198 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-16-5 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 4 P Tolyl Morpholine
Conventional Synthetic Routes for N-Aryl Morpholines
The traditional synthesis of N-aryl morpholines, including 4-(p-tolyl)morpholine, has historically relied on fundamental organic reactions that are well-established in the chemist's toolkit. These methods, while sometimes requiring harsh conditions, form the basis from which modern synthetic strategies have evolved.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic Aromatic Substitution (SNAr) represents a primary method for forging the C-N bond in N-aryl morpholines. smolecule.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, in this case, morpholine (B109124). The process is contingent on the aromatic ring being "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. The reaction generally proceeds through a stepwise addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. rsc.org
For the synthesis of this compound, this would typically involve the reaction of morpholine with an activated p-tolyl halide. However, the tolyl group itself is electron-donating, which deactivates the ring toward traditional SNAr. Therefore, this pathway is more challenging for electron-neutral or electron-rich aryl halides and often requires high temperatures or is superseded by catalyzed methods. wikipedia.org Despite this, SNAr remains a vital strategy, particularly for synthesizing analogues where the aryl ring contains suitable activating groups. thieme-connect.comnih.gov The efficiency of the reaction is also influenced by the nature of the leaving group, with reactivity generally following the trend I > Br > Cl > F.
Reductive Amination Strategies
Reductive amination is a versatile two-step process for forming C-N bonds, which can be adapted for the synthesis of N-aryl morpholines. wikipedia.org The methodology typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. To synthesize this compound, this could theoretically involve reacting a ketone precursor of morpholine with p-toluidine (B81030) or, more commonly, reacting morpholine with a p-tolyl-containing aldehyde or ketone, followed by reduction.
Recent research highlights the development of palladium-catalyzed reductive coupling of aryl ethers with morpholine, which proceeds via the generation of a cyclohexanone (B45756) intermediate and subsequent reductive amination to yield 4-cyclohexylmorpholines. rsc.org While this produces a saturated ring, the underlying principle of reductive amination is key. Challenges in reductive amination can include controlling selectivity and preventing side reactions. For instance, studies on related solid-supported syntheses have noted that epimerization can occur during the reductive amination step, affecting stereochemical outcomes. chemrxiv.org The choice of reducing agent is critical, with reagents like sodium triacetoxyborohydride (B8407120) (STAB) or pyridine (B92270) borane (B79455) being commonly used to selectively reduce the iminium ion in the presence of the starting carbonyl group. chemrxiv.orgucla.edu
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
The limitations of conventional methods, especially for non-activated aryl halides, spurred the development of powerful transition metal-catalyzed cross-coupling reactions. These have become the methods of choice for the synthesis of this compound and other N-aryl amines, offering mild conditions and broad substrate scope. rsc.orgbeilstein-journals.orgacs.org
Palladium-Catalyzed C-N Bond Formation, e.g., Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides or triflates and a primary or secondary amine. wikipedia.org The synthesis of this compound is a classic application of this methodology. rsc.orgacs.org
The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, base-assisted deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the cycle. A variety of ligands, from monodentate, sterically hindered phosphines like XantPhos to biarylphosphine ligands like RuPhos, have been developed to improve reaction yields and expand the substrate scope. smolecule.comamazonaws.com
Research has demonstrated the synthesis of this compound from p-tolyl halides and morpholine in excellent yields using various palladium precatalysts and ligand systems. For example, coupling morpholine with p-tolyl triflate using a specific (NHC)Pd(allyl)Cl catalyst (where NHC is an N-heterocyclic carbene) afforded the product in 70% yield. rsc.org Another study achieved a 96% yield using p-tolyl tosylate and a well-defined NHC/Palladium(II) precatalyst. acs.org
| Aryl Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| p-Tolyl triflate | (IPr)Pd(allyl)Cl | IPr (NHC) | NaOt-Bu | - | RT | 70 | rsc.org |
| 4-Methylchlorobenzene | Not specified | Not specified | NaOt-Bu | - | 70 | 98 | |
| 4-Toluenyl tosylate | PEPPSI-IPr-Pd(II) | IPr (NHC) | K₃PO₄ | t-AmOH | 120 | 96 | acs.org |
Copper-Catalyzed Amination Protocols
Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, provides a more economical alternative to palladium-based systems. wikipedia.orgnumberanalytics.com Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200 °C) and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have led to the development of milder protocols using catalytic amounts of soluble copper salts (e.g., CuI, Cu(OAc)₂) in combination with various ligands, such as diamines or l-proline, which facilitate the reaction under more manageable conditions. researchgate.netorganic-chemistry.org
The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org These reactions are particularly useful and have been applied broadly in pharmaceutical and materials science synthesis. numberanalytics.com While palladium catalysis is often more general, copper catalysis can be advantageous for specific substrates and is a subject of ongoing development to broaden its applicability and mildness, including light-driven methods. researchgate.netorganic-chemistry.org The arylation of morpholine has been successfully achieved using copper catalysis with various aryl halides, demonstrating the viability of this approach for synthesizing compounds structurally related to this compound. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Creating chiral derivatives of this compound involves introducing stereocenters into the morpholine ring in a controlled manner. There are several general strategies for achieving the stereoselective synthesis of chiral morpholines, which can be adapted to produce p-tolyl substituted analogues. nih.gov
One common approach is to start from a chiral precursor, a strategy known as using the "chiral pool." For instance, enantiomerically pure amino alcohols can undergo cyclization to form chiral morpholines. researchgate.net Another powerful method is the diastereoselective Strecker reaction, which involves adding cyanide to a C=N bond formed from a ketone and a chiral amine, to create quaternary α-amino acids that can be precursors to complex heterocyclic structures. nih.gov
Research has shown the synthesis of chiral morpholine derivatives where a p-tolyl group is part of a larger molecular scaffold. For example, a chiral 4-(p-tolyl-morpholin-2-ylmethoxy)-9H-carbazole has been synthesized, indicating that the p-tolyl-morpholine moiety can be incorporated into complex, chiral environments. asianpubs.org Another study reports the synthesis of a chiral derivative where the p-tolyl group is attached to a pyrazole (B372694) ring which is then linked to a thiopyrano[4,3-d]pyrimidin-4-yl)morpholine core. mdpi.com These examples underscore that while a direct asymmetric synthesis of this compound itself is less commonly reported, the stereoselective construction of more complex derivatives containing this structural motif is an active area of research, leveraging established principles of asymmetric synthesis. rsc.orgacs.org
Process Optimization and Scalability Studies for Research Applications
The optimization of synthetic routes to this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for research applications where consistent and reliable access to the compound is necessary. Studies have focused on refining reaction conditions, especially for palladium-catalyzed methodologies like the Buchwald-Hartwig amination.
Optimization campaigns often employ Design of Experiments (DoE), a statistical approach that allows for the systematic variation of multiple reaction parameters simultaneously to identify the optimal conditions. acs.org This method is superior to traditional one-factor-at-a-time (OFAT) optimization as it can reveal complex interactions between variables. acs.org For the synthesis of this compound, key variables that are typically optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. rsc.orgacs.org
A study on the amination of 4-bromotoluene (B49008) with morpholine systematically optimized conditions by varying the Pd(I) dimer precatalyst, base, and temperature to maximize the yield of the product, this compound. rsc.org This highlights the importance of screening different catalyst and base combinations to achieve high conversion. acs.org For instance, the use of a Pd₂(dba)₃/L19 catalyst system with NaO-t-Bu as the base for a similar carbamate (B1207046) coupling was shown to be exceptionally fast, completing in about 10 minutes at 80 °C on a gram scale. acs.org
The table below summarizes findings from an optimization study for the Buchwald-Hartwig amination of 4-bromotoluene with morpholine, demonstrating the effect of different palladium precatalysts and ligands on the reaction outcome.
| Entry | Pd(I) Precatalyst (mol%) | Ligand | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | [Pd(cinnamyl)Cl]₂ (0.5) | Mor-DalPhos (L1) | NaOtBu | 100 | 18h | 96 | nih.gov |
| 2 | Pd(OAc)₂ (1) | tBuXPhos (L3) | NaOtBu | 70 | 27h | 98 | |
| 3 | PEPPSI-IPr (1) | None | K₃PO₄ | 120 | 18h | 96 | acs.org |
Table 1: Selected Optimization Data for the Synthesis of this compound via Buchwald-Hartwig Amination. Yields are based on the limiting reagent.
Scalability is another critical consideration for research applications, ensuring that a developed synthetic method is viable for producing larger quantities of the compound. A scale-up experiment for a related morpholine-mediated cycloaddition to produce a triazole demonstrated the challenges of moving from milligram to gram scale. beilstein-journals.org In that study, a reaction that worked well on a small scale required adjustments, such as the portion-wise addition of a reagent over an extended period (90 hours), to achieve a moderate yield (57%) on a larger scale. beilstein-journals.org Such studies underscore that direct translation of optimized small-scale conditions to a larger scale is not always feasible and may require further process development. beilstein-journals.org The development of highly active catalysts has been a key factor in improving the scalability of C-N coupling reactions, allowing for lower catalyst loadings and milder conditions, which are advantageous for large-scale synthesis. acs.org
| Compound | Reaction Type | Scale | Catalyst System | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|---|---|
| Compound 423 | Buchwald-Hartwig Amination | 1 g | Pd₂(dba)₃ / L19 | 77 | Reaction completed in ~10 min at 80 °C, showing high efficiency. | acs.org |
| Triazole 3a | Defluorinative Cycloaddition | ~350 mg target | Base-mediated (LiHMDS) | 57 | Required portion-wise addition of azide (B81097) and significantly longer reaction time (90h) compared to small scale. | beilstein-journals.org |
Table 2: Examples of Scalability Studies in Related Amine Syntheses.
Advanced Spectroscopic and Structural Elucidation of 4 P Tolyl Morpholine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgshd-pub.org.rs
NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the 4-(p-Tolyl)morpholine molecule.
The ¹H-NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the p-tolyl group appear as distinct signals. The two protons ortho to the morpholine (B109124) nitrogen (H-2' and H-6') and the two protons meta to the morpholine nitrogen (H-3' and H-5') often present as doublets due to coupling with adjacent protons. The methyl group protons on the tolyl ring typically appear as a singlet further upfield.
The protons of the morpholine ring also exhibit characteristic signals. The four protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) are generally shifted downfield compared to the four protons on the carbons adjacent to the oxygen atom (H-3 and H-5) due to the deshielding effect of the nitrogen. These often appear as triplets or complex multiplets due to coupling with each other.
A representative ¹H-NMR data set is presented in the table below. semanticscholar.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho) | 7.09 | d | 8.2 |
| Aromatic (meta) | 6.84 | d | 8.4 |
| Morpholine (-NCH₂) | 3.11 | t | 4.8 |
| Morpholine (-OCH₂) | 3.86 | t | 4.8 |
| Methyl (-CH₃) | 2.28 | s | - |
This table presents representative ¹H-NMR data for this compound. semanticscholar.org
The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are observed for the aromatic carbons, the morpholine carbons, and the methyl carbon. The carbon attached to the nitrogen (C-1') is typically found at a characteristic downfield shift. The other aromatic carbons (C-2'/6', C-3'/5', and C-4') also have specific chemical shifts. The two different types of carbons in the morpholine ring (-NCH₂) and (-OCH₂) are also clearly distinguishable.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning these carbon signals. utexas.edursc.orgcolumbia.edu An HSQC experiment correlates each carbon atom to its directly attached proton(s), confirming the assignments made from the ¹H-NMR and ¹³C-NMR spectra. The HMBC experiment, on the other hand, shows correlations between carbons and protons that are two or three bonds apart, which helps to piece together the connectivity of the entire carbon skeleton and confirm the substitution pattern of the tolyl group and its connection to the morpholine ring.
The following table summarizes the ¹³C-NMR chemical shifts for this compound. semanticscholar.org
| Carbon | Chemical Shift (δ, ppm) |
| C-1' (Aromatic) | 149.3 |
| C-4' (Aromatic) | 129.9 |
| C-2'/6' (Aromatic) | 129.8 |
| C-3'/5' (Aromatic) | 116.2 |
| C-2/6 (Morpholine, -NCH₂) | 50.1 |
| C-3/5 (Morpholine, -OCH₂) | 67.1 |
| Methyl (-CH₃) | 20.6 |
This table presents representative ¹³C-NMR data for this compound. semanticscholar.org
While less common, ¹⁵N-NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the morpholine ring. The chemical shift of the nitrogen in this compound would be influenced by the electronic effects of the attached p-tolyl group. This technique can be particularly useful for studying interactions involving the nitrogen atom, such as protonation or coordination to metal centers.
Carbon-13 (13C) NMR and 2D NMR (e.g., HSQC, HMBC) for Carbon Skeletal Assignment.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.rsc.orgshd-pub.org.rs
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to analyze this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, common fragmentation pathways could involve the cleavage of the morpholine ring or the loss of the tolyl group. ekb.eg
ESI-MS is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. unifi.it This is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) serves as a powerful tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, which has a molecular weight of 177.24 g/mol , the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 178 would be the precursor ion in a typical electrospray ionization (ESI) experiment. nih.gov The fragmentation of this ion is dictated by the stability of the resulting fragments, primarily governed by the morpholine and p-tolyl moieties.
The most common fragmentation pathways for compounds containing a morpholine ring attached to an aromatic system involve cleavages within the morpholine ring itself, often initiated by the nitrogen atom. One expected primary fragmentation is the α-cleavage adjacent to the nitrogen, which can lead to the opening of the morpholine ring. Another significant pathway is the retro-Diels-Alder (RDA) type cleavage of the morpholine ring, a common fragmentation for six-membered heterocyclic rings.
Key proposed fragmentation pathways for [this compound+H]⁺ include:
Loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da): A concerted or stepwise cleavage of the morpholine ring can lead to the expulsion of a neutral ethylene oxide molecule, resulting in a fragment ion at m/z 134.
Formation of the p-tolyl cation: Cleavage of the C-N bond connecting the tolyl group and the morpholine ring can generate a p-tolyl cation (m/z 91) and a neutral morpholine radical. The m/z 91 ion is a common tropylium (B1234903) ion, a highly stable aromatic cation often seen in the mass spectra of toluene-containing compounds.
Ring cleavage leading to smaller fragments: Subsequent fragmentation of the morpholine ring can produce smaller ions. For instance, cleavage adjacent to the nitrogen and oxygen atoms can result in the formation of ions corresponding to portions of the heterocyclic ring.
These fragmentation patterns are crucial for the structural confirmation of this compound and for distinguishing it from its isomers.
Table 1: Proposed MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Lost Neutral |
| 178 | 134 | Ethylene oxide | C₂H₄O |
| 178 | 91 | Morpholine radical | C₄H₈NO• |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of this compound.
The vibrational spectrum of this compound is dominated by contributions from the p-substituted aromatic ring and the morpholine moiety.
p-Tolyl Group: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the ring are observed in the 1615-1580 cm⁻¹ and 1520-1470 cm⁻¹ ranges. A strong band corresponding to the out-of-plane C-H bending for a p-substituted benzene (B151609) ring is expected in the 840-810 cm⁻¹ region. The methyl group C-H stretching vibrations are found between 2980 and 2870 cm⁻¹.
Morpholine Group: The morpholine ring contributes characteristic aliphatic C-H stretching vibrations from its CH₂ groups, typically observed between 2950 and 2850 cm⁻¹. The C-O-C ether linkage presents a strong, characteristic asymmetric stretching band, usually in the 1140-1070 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ range, often coupled with other vibrations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1615 - 1470 |
| Aromatic C-H | Out-of-plane Bending (p-substitution) | 840 - 810 |
| Aliphatic C-H (CH₃ & CH₂) | Stretching | 2980 - 2850 |
| C-O-C (Ether) | Asymmetric Stretching | 1140 - 1070 |
| C-N (Tertiary Amine) | Stretching | 1250 - 1020 |
The morpholine ring in this compound typically adopts a stable chair conformation. Vibrational spectroscopy is a sensitive probe for such conformational details. While the chair conformation is expected to be the dominant form at room temperature, subtle changes in the spectra can indicate the presence of other conformers, such as a boat or twist-boat form, although these are generally much higher in energy.
Studies on related molecules have shown that external conditions, such as pressure, can be used to study conformational transitions. scielo.org.mxsmf.mx Applying high pressure can induce changes in the crystal packing and molecular conformation, which are reflected in the shifting or splitting of vibrational bands in the Raman spectrum. smf.mx For this compound, such studies could reveal the stability of the chair conformer and the energy barriers to conformational inversion by monitoring the pressure dependence of the low-frequency lattice modes and the fingerprint region of the spectrum.
Characteristic Functional Group Vibrations.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals provides the definitive three-dimensional structure of this compound in the solid state, revealing precise details about its molecular geometry and packing.
X-ray diffraction studies have shown that this compound crystallizes in a monoclinic system with the space group P2₁/c. This space group is common for organic molecules. The crystal packing is primarily governed by weak van der Waals forces, which are non-directional interactions that dictate how the molecules arrange to maximize packing efficiency.
The molecular structure determined by X-ray crystallography confirms the expected geometry. The morpholine ring adopts a chair conformation, which is its lowest energy state. The p-tolyl group is connected to the nitrogen atom of the morpholine ring.
The bond lengths within the molecule are consistent with standard values for similar chemical environments. For instance, the C-N and C-O bonds within the morpholine ring, and the C-C bonds in the aromatic ring, all exhibit lengths typical for their respective bond types. The bond angles around the sp³ hybridized carbon and nitrogen atoms in the morpholine ring are close to the ideal tetrahedral angle of 109.5°, with slight deviations due to ring strain and substituent effects. The angles in the sp² hybridized tolyl ring are approximately 120°. A key geometric parameter is the dihedral angle between the plane of the p-tolyl ring and the mean plane of the morpholine ring, which defines the relative orientation of these two major structural components.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Selected Bond Lengths (Å) | |
| N1–C(p-tolyl) | 1.512 |
| N1–C(morpholine) | 1.472 |
| C(morpholine)–O | 1.414 |
| Dihedral Angle | |
| Morpholine Ring vs. p-Tolyl Ring | Data-dependent |
Reaction Mechanisms and Kinetic Studies of 4 P Tolyl Morpholine Transformations
Fundamental Reactivity Patterns of the N-Aryl Morpholine (B109124) Moiety
The reactivity of the N-aryl morpholine moiety in 4-(p-tolyl)morpholine is governed by the interplay of electronic and steric effects originating from its constituent parts. The morpholine ring, with its electron-donating nitrogen and oxygen atoms, influences the electron density of the attached tolyl group. Conversely, the electronic nature of the tolyl ring modulates the nucleophilicity of the morpholine nitrogen.
The nitrogen atom, being part of a secondary amine framework and directly connected to an aromatic ring, exhibits moderate nucleophilicity. This allows it to participate in a range of reactions, including alkylation and acylation. smolecule.com The presence of the p-tolyl group, with its electron-donating methyl group, slightly enhances the electron density on the nitrogen atom compared to an unsubstituted N-phenyl morpholine, thereby increasing its nucleophilicity.
Steric hindrance, arising from the chair conformation of the morpholine ring and the spatial bulk of the tolyl group, can also play a significant role in the reactivity of the molecule. This steric crowding can influence the approach of reagents to the nitrogen atom and the adjacent ortho positions of the tolyl ring, thereby affecting reaction rates and regioselectivity.
Investigation of Electrophilic Aromatic Substitution on the Tolyl Ring
The tolyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the morpholine nitrogen and the methyl group. The morpholino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the methyl group, electrophilic attack is predominantly directed to the ortho positions relative to the morpholino substituent.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile | Reaction Conditions | Major Product(s) |
|---|---|---|
| NO₂+ | HNO₃/H₂SO₄ | 2-Nitro-4-(p-tolyl)morpholine |
| Br⁺ | Br₂/FeBr₃ | 2-Bromo-4-(p-tolyl)morpholine |
| SO₃ | Fuming H₂SO₄ | 2-Sulfonyl-4-(p-tolyl)morpholine |
This table is illustrative and based on general principles of electrophilic aromatic substitution.
Nucleophilic Reactivity at the Morpholine Nitrogen
The nitrogen atom of the morpholine ring in this compound is a nucleophilic center and readily participates in reactions with various electrophiles. smolecule.com This reactivity is fundamental to many of its applications in organic synthesis.
One of the most common reactions is N-alkylation , where the nitrogen atom attacks an alkyl halide or another suitable alkylating agent to form a quaternary ammonium (B1175870) salt. smolecule.com This reaction typically follows an Sₙ2 mechanism, where the rate is dependent on the concentration of both the morpholine derivative and the alkylating agent. The choice of solvent can also influence the reaction rate, with polar aprotic solvents generally favoring Sₙ2 reactions.
N-acylation is another important transformation, where the morpholine nitrogen attacks an acyl halide or anhydride (B1165640) to form an N-acylmorpholine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
The quaternization of this compound with appropriate reagents can lead to the formation of ionic liquids, which have unique properties and applications in catalysis and separation processes. smolecule.com
Table 2: Representative Nucleophilic Reactions of this compound
| Reaction Type | Electrophile | Product |
|---|---|---|
| N-Alkylation | Methyl iodide | N-Methyl-4-(p-tolyl)morpholinium iodide |
| N-Acylation | Acetyl chloride | N-Acetyl-4-(p-tolyl)morpholine |
| Michael Addition | Acrylonitrile | 3-(4-(p-Tolyl)morpholino)propanenitrile |
This table provides examples of typical nucleophilic reactions.
C-H Activation Studies on Aryl and Alkyl Moieties in Related Morpholide Systems
The field of C-H activation has opened up new avenues for the functionalization of otherwise unreactive carbon-hydrogen bonds. In the context of N-aryl morpholine systems, both the aryl and alkyl C-H bonds are potential targets for such transformations, often catalyzed by transition metals like palladium, rhodium, and cobalt. acs.orgnih.govacs.orgmdpi.comrsc.orgpnas.orgnih.govnih.gov
Aryl C-H Activation: The nitrogen atom of the morpholine ring can act as a directing group, facilitating the ortho-C-H activation of the tolyl ring. smolecule.comnih.gov This process typically involves the coordination of the metal catalyst to the nitrogen atom, followed by the cleavage of a nearby C-H bond to form a cyclometalated intermediate. acs.orgrsc.org This intermediate can then react with a variety of coupling partners to introduce new functional groups at the ortho position. The regioselectivity of this process is often high, providing a powerful tool for the synthesis of specifically substituted aromatic compounds. smolecule.com
Alkyl C-H Activation: The C-H bonds on the morpholine ring itself can also be subject to activation. nih.govacs.orgpnas.org Studies on related systems have shown that metal catalysts can selectively activate C-H bonds at positions α or β to the nitrogen atom. acs.orgnih.gov The regioselectivity of this activation can be influenced by the nature of the catalyst, ligands, and reaction conditions. For instance, in some palladium-catalyzed reactions, the cleavage of γ-C–H bonds is favored, proceeding through a six-membered ring transition state to form a stable five-membered ring palladacycle. acs.org
Reductive Elimination Mechanisms in Catalytic Cycles Involving N-Aryl Morpholine Ligands
N-aryl morpholines, including this compound, can serve as ligands in transition metal catalysis. smolecule.com A crucial step in many catalytic cycles is reductive elimination, where two ligands on the metal center couple and are eliminated from the metal's coordination sphere, leading to the formation of the desired product and the regeneration of the active catalyst. wikipedia.org
In the context of palladium catalysis, for example, an N-aryl morpholine can be involved in C-N bond-forming reductive elimination. acs.orgescholarship.orgnih.govnih.govresearchgate.netresearchgate.net This process can occur from a palladium(II) or palladium(IV) center. acs.orgescholarship.orgnih.govnih.govresearchgate.netresearchgate.net For instance, the reductive elimination of an amine from a palladium(II) amido complex is a key step in many cross-coupling reactions. nih.govresearchgate.net The mechanism of this step can be either concerted or stepwise, and can be influenced by factors such as the nature of the other ligands on the palladium center and the steric and electronic properties of the N-aryl morpholine. nih.govresearchgate.net
Computational studies have been instrumental in elucidating the complex mechanisms of reductive elimination. acs.orgnih.govnih.govresearchgate.net For example, density functional theory (DFT) calculations have been used to investigate the transition states and energy barriers associated with different reductive elimination pathways. researchgate.netresearchgate.net These studies have revealed that factors such as the bite angle of chelating ligands and the electronic nature of the substituents on the N-aryl morpholine can have a significant impact on the rate and efficiency of reductive elimination. nih.govrsc.org
Table 3: Factors Influencing Reductive Elimination from Pd(II) Amido Complexes
| Factor | Effect on Reductive Elimination Rate | Reference |
|---|---|---|
| Electron-donating groups on amido ligand | Increase | researchgate.net |
| Steric bulk of amido ligand | Decrease | researchgate.net |
| Electron-donating ancillary ligands | Increase | researchgate.net |
| Flexible P,O-ligands | Increase | nih.gov |
Kinetic and Thermodynamic Parameters of Key Reaction Pathways
The rates and equilibria of reactions involving this compound are governed by their kinetic and thermodynamic parameters. Kinetic studies, which focus on reaction rates, can provide valuable insights into reaction mechanisms. For instance, determining the order of a reaction with respect to each reactant can help to identify the rate-determining step.
Kinetic analysis has been applied to optimize the synthesis of this compound itself. acs.orgnih.gov By systematically varying parameters such as temperature, catalyst, and base, researchers can identify the conditions that maximize the reaction yield. acs.orgnih.gov
Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of equilibrium for a given reaction. A negative ΔG indicates a spontaneous reaction. Computational methods are often employed to calculate these parameters for proposed reaction pathways, allowing for the prediction of the most favorable route. nih.gov For example, calculated free energy barriers (ΔG‡) for reductive elimination from palladium complexes have shown good agreement with experimental data. acs.orgnih.gov
Computational Chemistry and Theoretical Modeling of 4 P Tolyl Morpholine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of the electronic environment of 4-(p-Tolyl)morpholine, providing a basis for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Morpholine (B109124) Derivative (MPIMN) (Data is for illustrative purposes as specific values for this compound are not available in the reviewed literature)
| Parameter | Energy (eV) |
| HOMO | -5.55 |
| LUMO | -2.01 |
| Energy Gap (ΔE) | 3.54 |
Source: Theoretical study on a related morpholine derivative.
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential (ESP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.
For this compound, one would expect the most negative potential to be localized around the oxygen and nitrogen atoms of the morpholine ring, due to the presence of lone pairs of electrons. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. A detailed ESP map would provide a nuanced picture of the charge distribution across the entire molecule, highlighting the subtle electronic effects of the p-tolyl substituent on the morpholine ring.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
The three-dimensional structure of a molecule is critical to its function and reactivity. This compound is a flexible molecule, with the morpholine ring potentially adopting different conformations, such as chair and boat forms. Density Functional Theory (DFT) is a powerful method for investigating the conformational landscape of molecules, allowing for the calculation of the relative energies of different conformers and the energy barriers between them.
For the morpholine ring, the chair conformation is generally the most stable. In the case of this compound, the p-tolyl group can be positioned either axially or equatorially. DFT calculations would likely confirm that the equatorial conformation is energetically more favorable to minimize steric hindrance. Computational studies on similar N-substituted morpholines have consistently shown a preference for the substituent to occupy the equatorial position.
Table 2: Illustrative Conformational Energy Data for a Substituted Morpholine (This table is a hypothetical representation to illustrate the expected outcome of DFT calculations on this compound, as specific data is not available in the reviewed literature.)
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial p-Tolyl) | 0.00 |
| Chair (Axial p-Tolyl) | > 2.00 |
| Boat Conformations | Higher in energy |
Mechanistic Insights from Transition State Modeling and Reaction Pathway Calculations
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling transition states and mapping reaction pathways. For reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution or its use as a ligand in catalysis, transition state modeling can provide detailed information about the energy barriers and the geometry of the transition state.
For instance, in a nucleophilic aromatic substitution reaction to form this compound, DFT calculations could model the Meisenheimer complex intermediate and the transition states leading to and from it. This would allow for a quantitative understanding of the reaction kinetics and the factors influencing the reaction rate. Similarly, when this compound acts as a ligand in a palladium-catalyzed cross-coupling reaction, computational modeling can help to understand the stability of the catalytic species and the energetics of the various steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, the behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a solvent environment. MD simulations model the movement of atoms over time, taking into account the interactions between the solute and solvent molecules.
For this compound, MD simulations could be used to study its solvation structure in different solvents, providing information on how solvent molecules arrange themselves around the solute. This is crucial for understanding solvent effects on reactivity and conformational preferences. Furthermore, MD simulations can reveal the dynamic fluctuations of the molecule, such as the interconversion between different conformers, providing a more realistic picture of its behavior in solution.
Predictive Modeling of Structure-Reactivity Relationships and Spectroscopic Properties
Computational chemistry can be used to develop predictive models that correlate the structure of a molecule with its reactivity or its spectroscopic properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be built to predict the biological activity of a series of related compounds based on calculated molecular descriptors.
For this compound and its derivatives, computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For example, DFT calculations can provide theoretical vibrational frequencies that, when scaled appropriately, can show good agreement with experimental IR and Raman spectra, helping to assign the observed spectral bands to specific molecular vibrations.
Advanced Applications and Derivatization Strategies of 4 P Tolyl Morpholine in Synthetic Chemistry
Role as a Privileged Scaffold in Precursor Synthesis for Research
The morpholine (B109124) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds, and 4-(p-tolyl)morpholine is a key player in this area. researchgate.netjchemrev.com Its structural framework is considered advantageous for developing new therapeutic agents. smolecule.comchemimpex.com The morpholine moiety can enhance the solubility and reactivity of molecules, making it a valuable component in drug design and formulation. chemimpex.com
The applications of this compound as a precursor are diverse, extending to the synthesis of various biologically active molecules. For instance, it is a building block for creating analgesics and anti-inflammatory medications. chemimpex.com Furthermore, its derivatives have been investigated for their potential antimicrobial and anticancer properties. smolecule.com Preliminary studies have indicated that some derivatives of this compound can inhibit the proliferation of cancer cells and exhibit activity against various microbial strains. smolecule.com
Beyond medicinal chemistry, this compound is utilized in the agrochemical industry for the formulation of pesticides and herbicides. chemimpex.com It also serves as an intermediate in the manufacturing of specialty chemicals. smolecule.comchemimpex.com
Utilization in the Synthesis of Complex Heterocyclic Systems
The structural attributes of this compound make it an excellent starting point for the synthesis of more intricate heterocyclic systems. It serves as a versatile building block in the preparation of a variety of heterocyclic compounds. smolecule.com
One notable application is in the synthesis of pyrimidine (B1678525) derivatives. For example, 4-(4-morpholinophenyl)-6-p-tolylpyrimidin-2-amine has been synthesized, demonstrating the integration of the this compound moiety into a biologically relevant pyrimidine core. tandfonline.com Pyrimidines are fundamental components of nucleic acids and are associated with a broad spectrum of biological activities. tandfonline.com
The reactivity of the morpholine nitrogen and the aromatic p-tolyl group allows for a range of chemical modifications, leading to the construction of diverse and complex molecular architectures. For example, it has been used in three-component aza-Friedel–Crafts reactions to synthesize complex imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.comsemanticscholar.org It has also been utilized in the synthesis of thiazole-based heterocyclic hybrids and in the one-pot synthesis of propargylamines. researchgate.netacs.org
Application as a Ligand or Organocatalyst in Advanced Organic Transformations
The this compound structure can function as a ligand in organometallic chemistry and as a component of organocatalysts, facilitating a variety of advanced organic transformations.
As a ligand, this compound can coordinate with transition metals like palladium and copper. smolecule.com These metal complexes have been shown to be effective catalysts in several carbon-carbon bond-forming reactions, including:
Heck reaction: Palladium complexes of this compound can catalyze the coupling of alkenes with aryl halides. smolecule.com
Sonogashira coupling: These palladium complexes are also active in the coupling of terminal alkynes with aryl or vinyl halides. smolecule.com
Hydroamination: Copper complexes with this compound have demonstrated potential as catalysts for the addition of an amine across a carbon-carbon double bond. smolecule.com
In the realm of organocatalysis, morpholine derivatives have been explored for their catalytic activity. While the morpholine nucleus itself can sometimes lead to lower reactivity in enamine catalysis compared to other cyclic amines like pyrrolidine, thoughtfully designed morpholine-based organocatalysts have proven to be highly efficient. nih.gov For instance, new organocatalysts based on β-morpholine amino acids have been successfully used in the 1,4-addition of aldehydes to nitroolefins, achieving excellent yields and stereoselectivity. nih.gov Additionally, a zwitterionic molten salt derived from morpholine has been shown to be an efficient organocatalyst for the one-pot synthesis of propargylamines. researchgate.net
Derivatization for the Development of Functional Materials and Probes
The derivatization of this compound opens avenues for the creation of novel functional materials and molecular probes with tailored properties. chemimpex.com The stability of the this compound scaffold and its compatibility with various functional groups make it an attractive candidate for such applications. chemimpex.com
In polymer chemistry, this compound can be used as an additive to enhance the flexibility and durability of polymers. chemimpex.com This has potential applications in the packaging and construction industries. chemimpex.com
Furthermore, the morpholine moiety is a key component in the design of fluorescent molecular probes. For example, a lysosome-targeting morpholine ligand has been incorporated into a ratiometric fluorescent probe for detecting pH changes in living cells. nih.gov The probe's design allows for the monitoring of pH alterations through changes in visible and near-infrared fluorescence. nih.gov The development of such probes is crucial for studying biological processes at the cellular level. The derivatization of fluorescein (B123965) with morpholine-containing structures has also been explored for the development of chemosensors for detecting metal ions like Cu²⁺. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives is amenable to modern, high-throughput synthetic methodologies, including flow chemistry and automated synthesis. These technologies offer significant advantages in terms of reaction optimization, scalability, and efficiency.
A study on chemical reaction optimization utilized the synthesis of this compound as a model system to demonstrate the effectiveness of automated experimental platforms. acs.orgwhiterose.ac.uk By varying parameters such as residence time, temperature, and catalyst, the yield of the reaction was maximized using a design of experiments (DoE) approach. acs.orgwhiterose.ac.uk This highlights the suitability of this chemistry for integration into automated workflows for rapid process development.
The Open Reaction Database (ORD) includes data on the synthesis of this compound, showcasing its relevance in the context of structured and shareable reaction data. This inclusion facilitates the use of computational tools for computer-aided synthesis planning and reaction prediction, which are integral to modern automated chemistry platforms. The ability to perform and optimize these reactions in continuous flow reactors further underscores the compound's utility in contemporary chemical manufacturing.
Emerging Research Frontiers and Future Perspectives in 4 P Tolyl Morpholine Chemistry
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of 4-(p-Tolyl)morpholine is undergoing a green transformation, moving away from traditional methods that often require high temperatures and organic solvents. whiterose.ac.uk Modern research emphasizes the development of sustainable and eco-friendly alternatives that minimize environmental impact and waste generation. whiterose.ac.ukacs.org
A significant advancement is the use of solvent-free mechanochemical synthesis . whiterose.ac.uk This technique, often employing ball-milling, uses mechanical energy to drive the carbon-nitrogen bond formation between morpholine (B109124) and a toluene (B28343) derivative, such as 4-iodotoluene (B166478), in the presence of a base like potassium carbonate. whiterose.ac.ukcardiff.ac.uk By eliminating the need for bulk organic solvents, mechanochemistry represents a paradigm shift towards a more environmentally benign process. whiterose.ac.uk
Another green approach involves the use of phase-transfer catalysis in aqueous media. whiterose.ac.uk Certain phase-transfer systems can facilitate the nucleophilic aromatic substitution reaction in water-rich solvents under neutral conditions, which circumvents the need for strong, hazardous bases and reduces reliance on volatile organic compounds. whiterose.ac.uk The broader trend in organic synthesis also includes the adoption of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), as viable alternatives to less eco-friendly options like tetrahydrofuran (B95107) (THF). acs.org
| Methodology | Key Features | Sustainability Advantages | Reference |
|---|---|---|---|
| Mechanochemical Synthesis (Ball-Milling) | Reaction between morpholine and 4-iodotoluene with a solid base (e.g., K₂CO₃). | Solvent-free, reduced waste, high energy efficiency. | whiterose.ac.ukcardiff.ac.uk |
| Aqueous Phase-Transfer Catalysis | Reaction proceeds in water-rich solvents under neutral or near-neutral conditions. | Eliminates hazardous bases and volatile organic solvents, improves safety. | whiterose.ac.uk |
| Green Solvent Usage | Replacement of traditional solvents (e.g., THF) with eco-friendly alternatives (e.g., 2-MeTHF). | Reduces environmental impact, derived from renewable resources. | acs.org |
Exploration of Novel Catalytic Systems for this compound Synthesis and Transformations
Catalysis is at the heart of modern synthetic chemistry, and the synthesis of this compound has benefited immensely from the development of novel catalytic systems. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the state-of-the-art method for its synthesis, offering superior efficiency compared to classical thermal protocols. whiterose.ac.uk
Palladium-N-Heterocyclic Carbene (Pd-NHC) Complexes: These have emerged as exceptionally effective catalysts for the Buchwald-Hartwig amination of aryl chlorides and bromides with morpholine. rsc.orgrsc.org For instance, the reaction of p-tolyl chloride with morpholine in the presence of a Pd-NHC pre-catalyst can achieve yields as high as 95%. rsc.orgrsc.org The high stability and activity of NHC ligands make them preferable to traditional phosphine (B1218219) ligands, which can be sensitive to air and moisture. rsc.org
Copper-Based Catalysts: Beyond synthesis, novel catalysts are being explored for the transformation of the this compound molecule itself. Research has shown that copper-based catalysts can achieve the selective cleavage of the thermodynamically stable C(sp³)–C(sp³) bonds within the morpholine ring. uvic.ca A homogeneous system using Cu(CF₃SO₃)₂ with a pyridine (B92270) ligand was found to be significantly more efficient for this oxidative C-C bond scission compared to heterogeneous catalysts like CuO and Cu₂O. uvic.ca Furthermore, copper complexes have shown potential in catalyzing hydroamination reactions. whiterose.ac.uk
Lewis Acid Catalysis: Indium(III) triflate (In(OTf)₃) has been investigated as a Lewis acid catalyst for morpholine synthesis, presenting another alternative pathway that can enhance reaction efficiency. chemrxiv.org
| Catalyst Type | Reaction | Example Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium-NHC Complexes | Synthesis (Buchwald-Hartwig Amination) | Pd-NHC pre-catalysts | High efficiency and yield (up to 95-98%), tolerance to air/moisture. | rsc.orgrsc.orgmt.com |
| Copper-Based Complexes | Transformation (C-C Bond Cleavage) | Cu(CF₃SO₃)₂ / Pyridine | Enables selective cleavage of stable C(sp³)–C(sp³) bonds for further functionalization. | uvic.ca |
| Lewis Acids | Synthesis | In(OTf)₃ | Provides an alternative catalytic pathway to traditional methods. | chemrxiv.org |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimization and control. The move towards Process Analytical Technology (PAT) has spurred the adoption of advanced characterization techniques for real-time, in-situ monitoring of reactions involving this compound. bruker.comresearchgate.net These methods provide a continuous stream of data from within the reactor, offering insights that are often missed by traditional offline analysis. chemrxiv.org
Mass Spectrometry: Pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS) has been used to monitor the Buchwald-Hartwig amination in real time. uvic.caacs.org This highly sensitive technique allows for the detection and quantification of transient catalytic intermediates directly from the reaction mixture, providing invaluable information on the individual steps of the catalytic cycle. uvic.caacs.org
NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics. whiterose.ac.ukrsc.org By tracking the concentration of reactants, products, and intermediates over time, researchers can probe for catalyst deactivation or product inhibition. rsc.org To overcome the long acquisition times of conventional 2D NMR, techniques like Compressed Sensing (CS)-NMR are being applied. CS-NMR can reduce the time for a 2D COSY experiment from hours to around 90 minutes, making it feasible for tracking the kinetics of a reaction while still providing detailed structural information. rsc.orgrsc.org
Vibrational Spectroscopy: For solid-state reactions, such as those performed via mechanochemistry, in-situ Raman spectroscopy and infrared (IR) thermography are key monitoring tools. cardiff.ac.ukmt.com Raman spectroscopy can track the evolution of crystalline phases and the formation of products, while IR thermography monitors the temperature profile of the reaction, which is directly related to the reaction kinetics. mt.com Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is another powerful tool for monitoring species in the solution phase under reaction conditions. chemrxiv.org
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique properties of this compound make it a compound of interest in interdisciplinary research, particularly at the intersection with materials science and supramolecular chemistry. Its ability to function as a ligand in coordination chemistry is a key enabler of these applications. acs.org
In materials science , this compound and its derivatives are being explored as functional additives in polymers. Their incorporation into polymer matrices can enhance material properties such as durability and flexibility. acs.orgresearchgate.net Furthermore, related morpholine compounds are being investigated for their role as stabilizing agents in the synthesis of nanoparticles, highlighting a potential application area for this compound. researchgate.net A significant area of research involves the electropolymerization of morpholine-containing molecules, such as phthalocyanines, to create thin films with electrochromic properties—materials that change color in response to an electrical voltage. bruker.com This opens possibilities for their use in advanced devices like smart windows or displays. bruker.com
The connection to supramolecular chemistry is primarily through its role as a ligand that can coordinate with metal centers to form larger, well-organized assemblies. acs.orgacs.org The formation of organometallic complexes with metals like palladium or ruthenium not only is crucial for catalysis but also serves as a basis for designing new supramolecular structures and materials with tailored electronic or recognition properties. whiterose.ac.ukacs.org
Application of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical research is conducted, moving from intuition-based experimentation to data-driven discovery. chemrxiv.org The synthesis of this compound has been a direct beneficiary of these advanced computational tools.
A prime example is the optimization of the Buchwald-Hartwig C-N cross-coupling reaction to produce this compound. chemrxiv.org Researchers have employed self-optimizing algorithms to efficiently navigate the complex parameter space of the reaction. In one study, an algorithm varied five different parameters—three continuous (temperature, residence time, base equivalents) and two categorical (catalyst type, base type)—to maximize the reaction yield. chemrxiv.org This approach, often coupled with high-throughput experimentation (HTE) platforms, can identify optimal conditions far more efficiently than traditional one-factor-at-a-time (OFAT) methods. chemrxiv.org
The broader application of AI in this area includes:
Reaction Prediction: ML models can predict reaction outcomes, including yield and selectivity, sometimes surpassing the accuracy of experienced chemists.
Retrosynthesis: AI tools can propose novel synthetic routes for target molecules by learning from vast reaction databases.
Process Automation: Software platforms like Rxn Rover are being developed as open-source tools to make AI-driven reaction optimization more accessible to a wider range of laboratories.
By integrating AI with automated robotic platforms, researchers are creating "self-driving laboratories" that can independently design, execute, and analyze experiments, dramatically accelerating the pace of reaction discovery and optimization.
Q & A
Q. What are the recommended methods for synthesizing 4-(p-Tolyl)morpholine in laboratory settings?
Synthesis typically involves reacting 4-methylphenylamine (p-toluidine) with ethylene oxide or a substituted epoxide under basic conditions. Sodium hydroxide is often used as a catalyst to facilitate ring closure, yielding the morpholine core. Reaction parameters (temperature, solvent, stoichiometry) must be optimized to avoid side products like N-alkylation intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments (e.g., distinguishing morpholine ring protons from aromatic protons).
- Infrared (IR) Spectroscopy : To identify functional groups like C-O-C in the morpholine ring (~1120 cm⁻¹) and C-H stretching in the tolyl group (~3000 cm⁻¹).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities.
- Melting Point Analysis : Consistency with literature values (e.g., 98–102°C).
- Elemental Analysis : Confirming C, H, N, and O content within ±0.3% of theoretical values .
Q. What are the storage conditions for this compound to ensure stability?
Store in amber glass vials at –20°C under anhydrous conditions. Desiccants like silica gel should be used to prevent moisture absorption, which can lead to hydrolysis of the morpholine ring .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound through experimental design?
Utilize Design of Experiments (DoE) to test variables:
- Catalyst Concentration : Higher NaOH concentrations may accelerate ring closure but increase side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Temperature Gradient : Stepwise heating (e.g., 60°C for initiation, 100°C for completion) improves yield. Statistical tools like ANOVA can identify significant factors .
Q. What strategies are employed to analyze conflicting data regarding the biological activity of this compound derivatives?
- Target-Specific Assays : Compare activity across isoforms (e.g., kinase inhibition assays for selectivity).
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay conditions).
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., halogen vs. methyl groups) with potency .
Q. How does the substitution pattern on the phenyl ring affect the physicochemical properties of this compound derivatives?
Substitution alters:
- Lipophilicity : Electron-withdrawing groups (e.g., –Br) increase logP, affecting membrane permeability.
- Steric Effects : Bulky groups (e.g., –CF₃) may hinder binding to planar active sites.
| Substituent | logP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| –CH₃ | 2.1 | 1.2 | 450 ± 30 |
| –Br | 2.8 | 0.7 | 320 ± 45 |
| –OCH₃ | 1.9 | 1.5 | 600 ± 60 |
Data adapted from comparative studies on morpholine derivatives .
Q. What computational methods are used to predict the interaction of this compound with biological targets?
Q. How can high-pressure Raman spectroscopy provide insights into the structural stability of this compound?
Pressure-dependent Raman studies (0–3.5 GPa) reveal:
- Conformational Changes : Splitting of C–O–C morpholine ring vibrations (1127 cm⁻¹ → 1170/1177 cm⁻¹ at 1.7 GPa).
- Phase Transitions : Emergence of new C–H stretching modes (~3129 cm⁻¹) indicates lattice reorganization.
- Hydrogen Bonding : C–H···O interactions stabilize the crystal under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
